![molecular formula C10H14O2 B038562 2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI) CAS No. 112148-00-2](/img/structure/B38562.png)
2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexenone ring substituted with a 2-methyl-2-propenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one typically involves the reaction of cyclohexenone with 2-methyl-2-propenol in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of 2-methyl-2-propenol reacts with the carbonyl group of cyclohexenone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
Scientific Research Applications
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in photochemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo photochemical reactions, where it absorbs light and forms reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-2-propenyloxy)cyclohexanone: Similar structure but lacks the double bond in the cyclohexenone ring.
3-(2-Butenyloxy)-2-cyclohexen-1-one: Similar structure with a butenyloxy group instead of a propenyloxy group.
3-(2-Pentenyloxy)-2-cyclohexen-1-one: Similar structure with a pentenyloxy group.
Uniqueness
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo photochemical reactions with high regioselectivity and diastereoselectivity makes it a valuable compound in synthetic organic chemistry and photochemistry .
Properties
IUPAC Name |
3-(2-methylprop-2-enoxy)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h6H,1,3-5,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGTYQSFOUSXKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=O)CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
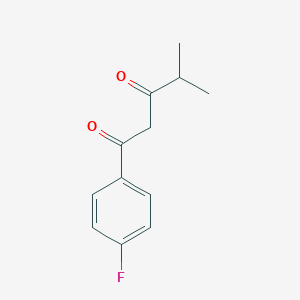
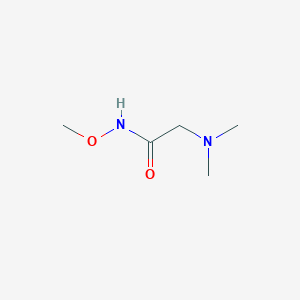
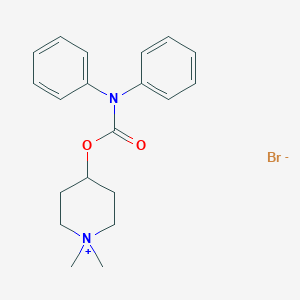
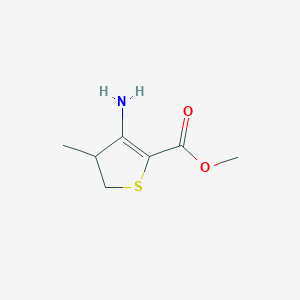
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

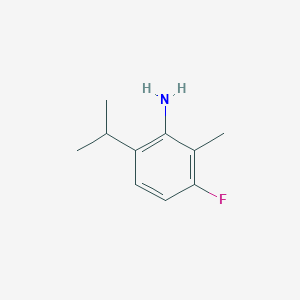
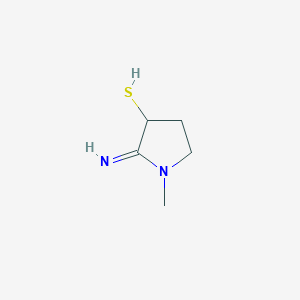

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)
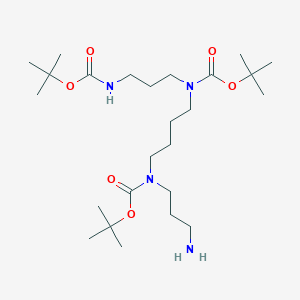
![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
